N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 497090-11-6
VCID: VC21506280
InChI: InChI=1S/C23H19ClN2O3S2/c1-26(15-16-7-3-2-4-8-16)31(28,29)18-13-11-17(12-14-18)25-23(27)22-21(24)19-9-5-6-10-20(19)30-22/h2-14H,15H2,1H3,(H,25,27)
SMILES: CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Molecular Formula: C23H19ClN2O3S2
Molecular Weight: 471g/mol

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide

CAS No.: 497090-11-6

Cat. No.: VC21506280

Molecular Formula: C23H19ClN2O3S2

Molecular Weight: 471g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide - 497090-11-6

Specification

CAS No. 497090-11-6
Molecular Formula C23H19ClN2O3S2
Molecular Weight 471g/mol
IUPAC Name N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C23H19ClN2O3S2/c1-26(15-16-7-3-2-4-8-16)31(28,29)18-13-11-17(12-14-18)25-23(27)22-21(24)19-9-5-6-10-20(19)30-22/h2-14H,15H2,1H3,(H,25,27)
Standard InChI Key MUFHWCTZTUADSV-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Canonical SMILES CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Introduction

Chemical Identity and Properties

Chemical Composition and Structure

The compound possesses a complex molecular architecture built around a benzothiophene scaffold. Its molecular formula is C23H19ClN2O3S2, with a calculated molecular weight of 471g/mol. The structure features several key functional groups that contribute to its chemical behavior and potential biological interactions. The primary structural components include a benzothiophene core, a chlorine substituent at the 3-position, a carboxamide group at the 2-position, and a sulfonamide-substituted phenyl group.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide:

PropertyValue/Description
CAS Number497090-11-6
IUPAC NameN-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Molecular FormulaC23H19ClN2O3S2
Molecular Weight471g/mol
Physical StateSolid (inferred based on similar compounds)
Standard InChIInChI=1S/C23H19ClN2O3S2/c1-26(15-16-7-3-2-4-8-16)31(28,29)18-13-11-17(12-14-18)25-23(27)22-21(24)19-9-5-6-10-20(19)30-22/h2-14H,15H2,1H3,(H,25,27)
Standard InChIKeyMUFHWCTZTUADSV-UHFFFAOYSA-N
Canonical SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
PubChem Compound ID1014292

The structural characteristics of this compound suggest potential for hydrogen bonding interactions through its carboxamide and sulfonamide groups, which may be relevant to its biological activity.

Structural Features and Chemical Behavior

Key Functional Groups

Several functional groups are strategically positioned around the benzothiophene core:

  • A chlorine atom at the 3-position of the benzothiophene ring, which likely affects the electronic distribution and lipophilicity of the molecule.

  • A carboxamide group (-CONH-) at the 2-position, forming a bridge to the phenyl ring.

  • A sulfonamide moiety (-SO2N-) attached to the phenyl group.

  • A benzyl(methyl)amino substituent connected to the sulfonyl group.

These functional groups collectively determine the compound's reactivity patterns, solubility profile, and potential interactions with biological targets. The carboxamide linkage, for instance, can participate in hydrogen bonding as both donor and acceptor, which is crucial for molecular recognition events in biological systems.

Synthesis and Characterization

Characterization Techniques

Characterization of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide would typically employ various analytical techniques to confirm its structure and purity. These techniques may include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to verify structural connectivity and purity

  • Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns

  • Infrared (IR) spectroscopy to identify key functional groups such as the carboxamide and sulfonamide moieties

  • X-ray crystallography to determine the three-dimensional structure if crystalline material is available

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

The combination of these analytical methods would provide comprehensive structural verification and quality control for research applications.

Research Applications and Future Directions

Current Research Applications

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide is currently designated for research use only. Its applications likely include:

  • Structure-activity relationship studies in drug discovery programs

  • Probe development for investigating biological mechanisms

  • Reference standard for analytical method development

  • Starting material for the synthesis of more complex derivatives

The compound may serve as a valuable tool in medicinal chemistry research, potentially contributing to the development of new therapeutic agents based on the benzothiophene scaffold.

Future Research Directions

Future investigations involving N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide might focus on:

  • Comprehensive biological screening to identify specific targets and activities

  • Optimization of its structure to enhance potency, selectivity, or pharmacokinetic properties

  • Investigation of its potential applications in specific disease models

  • Development of more efficient synthetic routes to facilitate larger-scale production

Given the emerging importance of benzothiophene derivatives in drug discovery, further research into this compound could yield valuable insights for pharmaceutical development.

Comparative Analysis with Related Compounds

Structural Analogues

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide shares structural features with several other benzothiophene derivatives that have been studied for various applications . For example, 3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide similarly contains a benzothiophene core with a chloro substituent at the 3-position and a carboxamide at the 2-position, though with different substituents on the phenyl ring.

Another related compound is 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide, which features a similar benzothiophene-2-carboxamide core structure but with additional substituents, including fluorine atoms at the 4 and 7 positions .

These structural similarities suggest that findings from research on these related compounds might provide valuable insights into the potential properties and applications of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide.

Functional Group Contributions

The specific functional groups present in N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide distinguish it from related compounds. Studies on similar compounds have revealed that:

  • The position and nature of substituents on the benzothiophene core significantly influence biological activity profiles

  • The substitution pattern on the phenyl ring affects binding affinity to specific targets

  • The nature of the linker between the benzothiophene core and the phenyl ring impacts molecular flexibility and target interaction

Research on tetrahydro-benzothiophene derivatives has shown that alkyl substitutions can enhance microsomal stability, suggesting that the specific substituent pattern in our compound of interest may similarly influence its metabolic profile .

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